
8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride is a fluorinated organic compound with the molecular formula C₁₀H₇ClFNO₂S and a molecular weight of 259.68 g/mol . This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride typically involves the fluorination of isoquinoline derivatives followed by sulfonylation. One common method includes the reaction of 8-fluoro-1-methylisoquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are often used to dissolve the compound and facilitate reactions.
Catalysts: Lewis acids or bases may be used to enhance reaction rates.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonyl thiols, depending on the nucleophile used .
Scientific Research Applications
8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, allowing it to modify proteins and other biological molecules, which can affect their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoroisoquinoline-6-sulfonyl chloride
- 1-Methylisoquinoline-6-sulfonyl chloride
- 8-Fluoro-1-methylisoquinoline
Uniqueness
8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which confer distinct reactivity and properties compared to similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C10H7ClFNO2S |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
8-fluoro-1-methylisoquinoline-6-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClFNO2S/c1-6-10-7(2-3-13-6)4-8(5-9(10)12)16(11,14)15/h2-5H,1H3 |
InChI Key |
HUOKCVHQYHSLOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=CC(=CC(=C12)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


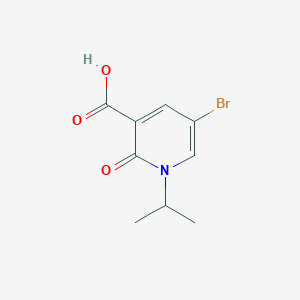
![Tert-butyl[(4,4-difluorocyclohexyl)methyl]amine](/img/structure/B13216164.png)
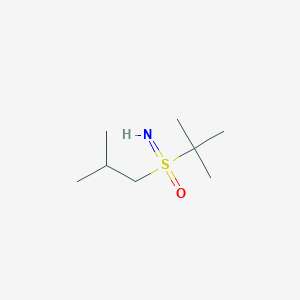
![1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13216173.png)

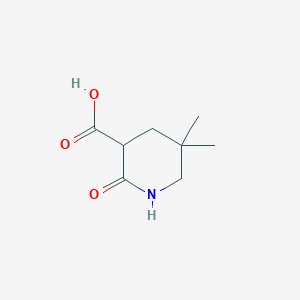
![1-[(1-Methylcyclobutyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13216184.png)
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13216188.png)
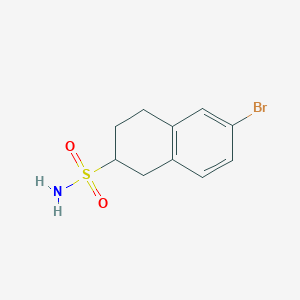

![N-[(4-Bromothiophen-3-yl)methyl]thiophen-3-amine](/img/structure/B13216205.png)
![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13216221.png)
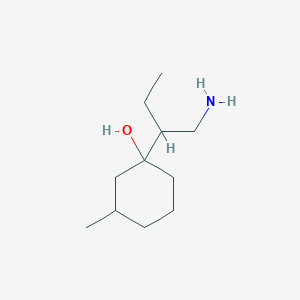
![2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216236.png)
